molecular formula C25H27N6P B4322292 N,N-diethyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine

N,N-diethyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine

Cat. No.: B4322292
M. Wt: 442.5 g/mol
InChI Key: OSMCEQMEQIXWAF-UHFFFAOYSA-N
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Description

N,N-diethyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine typically involves the reaction of diethylamine with a suitable triazine precursor. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may also involve the use of triphenylphosphine as a reagent to introduce the triphenylphosphoranylidene group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the use of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazine ring, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

N,N-diethyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The triphenylphosphoranylidene group plays a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-substituted-1,3,5-Triazines: These compounds share the triazine core structure but differ in the substituents attached to the ring.

    Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other triazine derivatives .

Properties

IUPAC Name

4-N,4-N-diethyl-6-[(triphenyl-λ5-phosphanylidene)amino]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N6P/c1-3-31(4-2)25-28-23(26)27-24(29-25)30-32(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMCEQMEQIXWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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